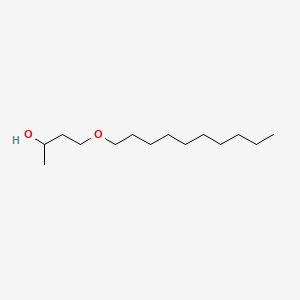![molecular formula C22H28F3N3O2 B13802023 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a 2,6-dimethoxybenzyl group, a trifluoromethylpyridine moiety, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2,6-dimethoxybenzyl group, and the attachment of the trifluoromethylpyridine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 2,6-Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced onto the piperidine ring.
Attachment of Trifluoromethylpyridine Moiety: This can be accomplished through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[1-(2,6-Dimethoxybenzyl)piperidin-4-yl]-N-methyl-3-(trifluoromethyl)benzamide
- N-[1-(2,6-Dimethoxybenzyl)piperidin-4-yl]-N-phenyl-3-(trifluoromethyl)benzamide
Uniqueness
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C22H28F3N3O2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
1-[(2,6-dimethoxyphenyl)methyl]-N-methyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C22H28F3N3O2/c1-27(14-16-7-8-21(26-13-16)22(23,24)25)17-9-11-28(12-10-17)15-18-19(29-2)5-4-6-20(18)30-3/h4-8,13,17H,9-12,14-15H2,1-3H3 |
InChIキー |
KIRQKAPICMGWLC-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CN=C(C=C1)C(F)(F)F)C2CCN(CC2)CC3=C(C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


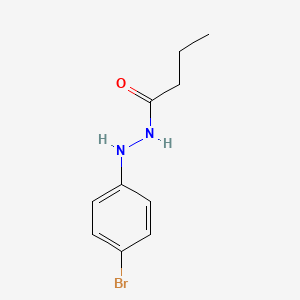

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
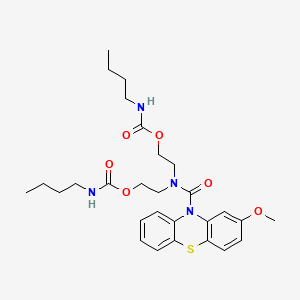
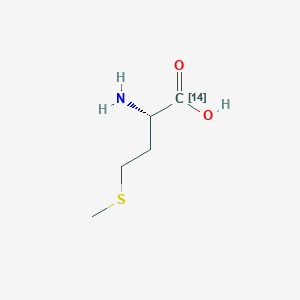
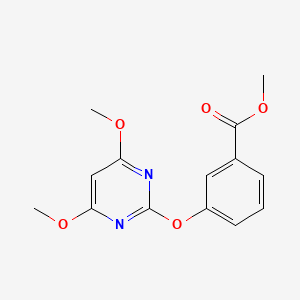
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
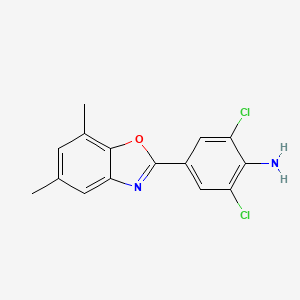

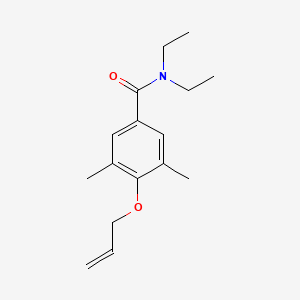
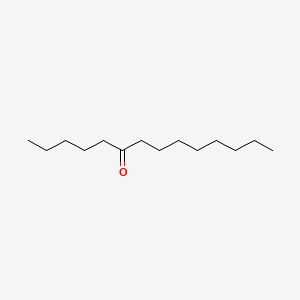

![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
